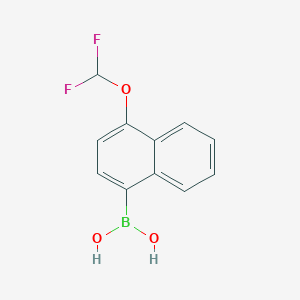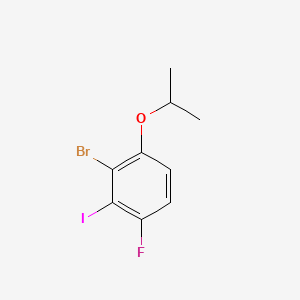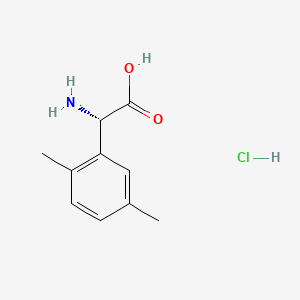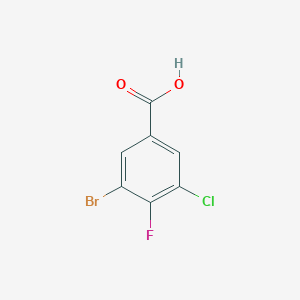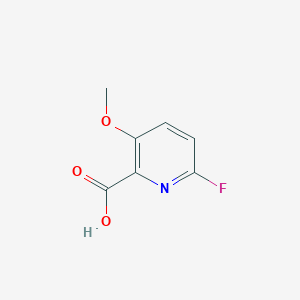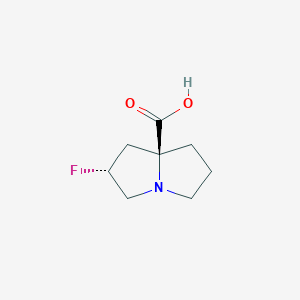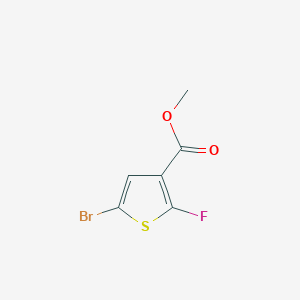
Methyl 5-bromo-2-fluorothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is a fascinating chemical compound used in various scientific research fields. It is known for its unique properties, making it valuable for diverse applications, ranging from pharmaceutical synthesis to material science investigations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluorothiophene-3-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of methyl thioglycolate with brominated and fluorinated acinnamates in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
科学的研究の応用
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is used in several scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of Methyl 5-bromo-2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the modulation of biological pathways through its functional groups. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-3-fluorothiophene-2-carboxylate
- Methyl 5-chloro-2-fluorothiophene-3-carboxylate
- Methyl 5-iodo-2-fluorothiophene-3-carboxylate
Uniqueness
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the thiophene ring enhances its reactivity and makes it suitable for various specialized applications .
特性
分子式 |
C6H4BrFO2S |
|---|---|
分子量 |
239.06 g/mol |
IUPAC名 |
methyl 5-bromo-2-fluorothiophene-3-carboxylate |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |
InChIキー |
WQQPRAVKVYSGSB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC(=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



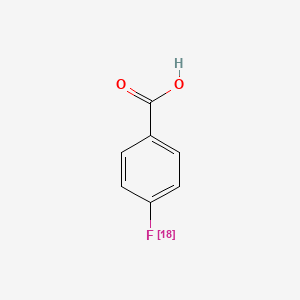
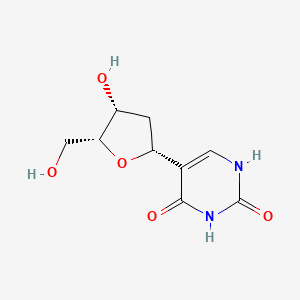
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
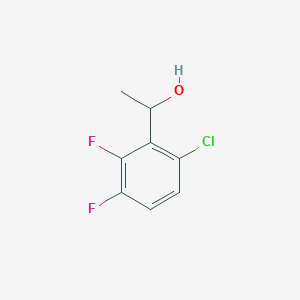
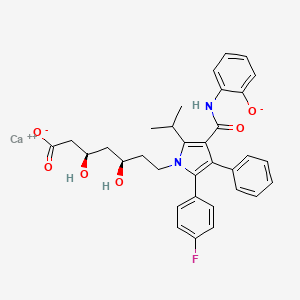
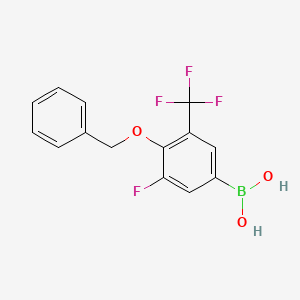
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
